molecular formula C8H8Cl2O4S2 B12829375 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride

4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride

Cat. No.: B12829375
M. Wt: 303.2 g/mol
InChI Key: ILAUSRHJQGEUNW-UHFFFAOYSA-N
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Description

4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloro group, a methylsulfonyl group, and a benzenesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfone derivatives, which have diverse applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is unique due to the presence of both chloro and methylsulfonyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C8H8Cl2O4S2

Molecular Weight

303.2 g/mol

IUPAC Name

4-chloro-3-(methylsulfonylmethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O4S2/c1-15(11,12)5-6-4-7(16(10,13)14)2-3-8(6)9/h2-4H,5H2,1H3

InChI Key

ILAUSRHJQGEUNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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